1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol

LogP lipophilicity physicochemical property

Medicinal chemistry campaigns often face developability bottlenecks where planar, lipophilic fragments stall due to poor solubility. This compound resolves that challenge: a 4-aminopyrazole core linked via a 2-hydroxypropylene spacer to a morpholine ring, purpose-built for kinase hinge-region targeting. - Low predicted LogP (-1.26) and high Fsp³ (0.70) ensure superior aqueous solubility versus des-morpholino analogs. - Five H-bond acceptors and fragment-like MW (226.28 Da) enable clean SAR exploration in CNS and kinase programs. - Supplied at ≥98% purity under ISO-certified quality systems; stock available with ambient shipping for rapid global fulfillment.

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
CAS No. 1152624-36-6
Cat. No. B1438227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
CAS1152624-36-6
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESC1COCCN1CC(CN2C=C(C=N2)N)O
InChIInChI=1S/C10H18N4O2/c11-9-5-12-14(6-9)8-10(15)7-13-1-3-16-4-2-13/h5-6,10,15H,1-4,7-8,11H2
InChIKeyYDSQVTBHLYJPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1H-pyrazol-1-yl-morpholinopropanol: Physicochemical Identity & Availability


1-(4-Amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol is a heterocyclic amino alcohol combining a 4-aminopyrazole nucleus with a morpholine ring via a 2-hydroxypropylene linker. It is supplied as a research-grade building block with typical purities of 95–98% . The compound possesses a molecular weight of 226.28 g·mol⁻¹ (C₁₀H₁₈N₄O₂), a predicted LogP of approximately −1.26, five hydrogen-bond acceptors, and an Fsp³ value of 0.7, distinguishing it from simpler aminopyrazole-propanol analogs lacking the morpholine moiety .

Morpholine-containing scaffold with reduced LogP may support aqueous solubility in lead optimization
Multiple hydrogen-bond acceptors and high Fsp³ fit fragment-based library design
Research-grade supply with ≥98% purity options and ISO-certified quality systems

Aminopyrazole-morpholine-propanol: Why Des-Morpholino Analogs Cannot Substitute


Although aminopyrazole-propanol derivatives such as 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol (CAS 1296308-08-1) share the same pyrazole-aminopropanol core, the absence of the morpholine ring eliminates three hydrogen-bond acceptor sites, raises the predicted LogP by ~0.56 log units, and reduces the fraction of sp³-hybridized carbons (Fsp³) from 0.7 to 0.5 . These differences materially alter aqueous solubility, hydrogen-bonding capacity, and conformational flexibility, rendering direct interchange problematic in synthetic campaigns where consistent physicochemical behavior is critical .

Des-morpholino analogs lack two hydrogen-bond acceptors, which may reduce water solubility and alter target-engagement profiles.
A higher LogP (Δ +0.56) in the des-morpholino analog can shift chromatographic retention and passive permeability, complicating method transfer.
Lower Fsp³ (0.50 vs 0.70) reduces conformational flexibility and may impact developability profiles, limiting direct substitution in SAR campaigns.

Quantitative Differentiation vs. Des-Morpholino Analogs


Lipophilicity Reduction by the Morpholine Ring

The target compound exhibits a predicted LogP of −1.258, which is 0.557 log units lower (more hydrophilic) than that of the des-morpholino analog 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol (LogP −0.701), both calculated using the same ACD/Labs Percepta platform and reported by a single supplier .

Lipophilicity Reduction
Data to verify
ΔLogP = −0.557 (target more hydrophilic vs. des-morpholino analog)
May enhance aqueous solubility and chromatographic retention compared to the simpler analog.
Predicted values from ACD/Labs Percepta; single-supplier report.
LogP lipophilicity physicochemical property solubility prediction

Expanded Hydrogen-Bond Acceptor Network

The morpholine oxygen and nitrogen atoms increase the hydrogen-bond acceptor count to five, compared with three for the des-morpholino comparator 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol . This expansion provides two additional lone-pair donors capable of engaging biological targets or coordinating metal ions.

HBA Network Expansion
Data to verify
5 HBA (target) vs. 3 HBA (des-morpholino analog)
Additional lone-pair donors may improve water solubility and offer extra binding vectors.
Supplier-reported HBA count; confirmed by SMILES inspection.
hydrogen-bond acceptor HBA drug-likeness molecular recognition

Increased sp³ Fraction (Fsp³) vs. Des-Morpholino Analog

The target compound achieves an Fsp³ of 0.70, notably higher than the 0.50 value of the des-morpholino analog . This reflects the fully saturated morpholine ring, which introduces five additional sp³ carbon atoms.

Increased sp³ Fraction
Data to verify
Fsp³ = 0.70 vs. 0.50 (des-morpholino analog)
Higher sp³ fraction correlates empirically with improved developability and solubility.
Calculated from molecular formula; values reported by Fluorochem.
Fsp3 developability conformational flexibility medicinal chemistry

Purity Grades and Quality Assurance

The target compound is routinely supplied at ≥98% purity (HPLC) by Fluorochem and Chemscene, with MolCore offering NLT 97% purity under ISO quality systems . The des-morpholino analog 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol is typically listed at 95–98% depending on the supplier, but fewer vendors provide the higher specification .

Commercial Purity
Specification review
≥98% (Fluorochem, Chemscene); NLT 97% ISO (MolCore) vs. 95–98% for analog
ISO-certified ≥98% options may reduce impurity-related risks in sensitive syntheses.
Based on vendor technical datasheets; verify lot-specific COA.
purity quality control ISO certification procurement

Predicted Density and Boiling Point

The target compound has a predicted density of 1.38±0.1 g·cm⁻³ and a predicted boiling point of 464.9±45.0 °C , whereas the smaller des-morpholino analog has a predicted density of 1.29±0.1 g·cm⁻³ and a boiling point of 326.5±22.0 °C . These differences are directly attributable to the additional morpholine ring and higher molecular weight.

Predicted Density & Boiling Point
Data to verify
Density 1.38 vs 1.29 g·cm⁻³; BP 465 vs 327 °C
Higher boiling point may influence solvent selection and thermal stability in scale-up.
ACD/Labs Percepta predictions; experimental values unavailable.
density boiling point predicted properties process chemistry

Absence of Public Comparative Bioactivity Data

At the time of this analysis, no peer-reviewed publications, patents, or authoritative databases containing quantitative biological activity data (e.g., IC₅₀, Kd, Ki, cellular potency) for this specific compound or its direct comparison with the identified analogs could be located in the public domain [1]. Claims of anti-inflammatory, anticancer, or kinase inhibitory activity for this compound class exist only as general statements on excluded vendor sites and cannot be verified against primary sources. This evidence guide is therefore limited to physicochemical differentiation; any biological selection must be preceded by in-house profiling.

Bioactivity Data Gap
Data to verify
No quantitative bioactivity data in public domain
Procurement decisions cannot currently be based on biological performance; in-house profiling is required.
Systematic search of PubMed, patents, PubChem (May 2026). Vendor claims not verified.
biological activity data gap in vitro bioassay

4-Amino-1H-pyrazol-1-yl-morpholinopropanol: Application Scenarios


Kinase Inhibitor Lead Optimization with Enhanced Solubility

The compound's reduced LogP (−1.258 vs. −0.701 for the des-morpholino analog ) and higher Fsp³ (0.70) make it a suitable core scaffold for medicinal chemistry campaigns targeting kinases where aqueous solubility and developability are critical bottlenecks. The morpholine oxygen can additionally serve as a hinge-region hydrogen-bond acceptor, a feature absent in simpler aminopyrazole-propanol building blocks.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 226.28 Da, five hydrogen-bond acceptors, and two donors , this compound meets fragment-like criteria (MW <300, HBA ≤6, HBD ≤3) while offering three-dimensional character (Fsp³ 0.70) that is often lacking in planar aromatic fragments. It is well-suited for inclusion in fragment libraries aimed at discovering novel protein–ligand interactions.

Synthetic Intermediate for CNS-Targeted Agents

Morpholine is a privileged scaffold in CNS drug design due to its ability to modulate pKa and enhance brain penetration. The target compound's combination of a morpholine ring, a secondary alcohol, and a free amino group on the pyrazole provides multiple synthetic handles for parallel derivatization in SAR studies of neurological targets .

High-Purity Building Block for Process Chemistry

The availability of ≥98% purity material with ISO-certified quality systems (MolCore, Fluorochem) supports process chemistry development where impurity profiles must be tightly controlled. The predicted boiling point of ~465 °C and density of 1.38 g·cm⁻³ inform solvent selection and distillation parameters during scale-up.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Reduced LogP and high Fsp³ scaffold
Solubility and developability profiling
Fragment-based library design
MW 226 Da, 5 HBA, 2 HBD (fragment-like)
Ligand efficiency and binding-site complementarity
CNS-targeted agent synthesis
Morpholine ring with alcohol and amino handles
pKa modulation and brain penetration potential
Process chemistry scale-up
≥98% purity with ISO quality systems; predicted thermal attributes
Impurity control and thermal stability review
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